LY 345899 was developed by Eli Lilly and Company and is recognized for its role in inhibiting folate metabolism. It falls under the category of antimetabolites, which are compounds that interfere with the normal metabolic processes within cells, particularly those involved in nucleic acid synthesis.
The synthesis of LY 345899 involves a multi-step process that begins with the construction of its core structure followed by various functional group modifications. Although specific synthetic routes and conditions are proprietary and not extensively published, it is known that the compound can achieve a high level of purity (≥95%) and is typically dissolved in dimethyl sulfoxide for experimental applications.
LY 345899 has a complex molecular structure characterized by its ability to mimic natural folates. Its molecular formula is C₁₄H₁₈N₄O₆, and it features multiple functional groups that contribute to its biological activity.
LY 345899 participates in various chemical reactions primarily through its interaction with enzymes involved in the folate cycle. As an inhibitor of methylenetetrahydrofolate dehydrogenase, it disrupts the normal enzymatic activity leading to significant biochemical consequences.
The mechanism of action for LY 345899 centers on its dual inhibition of methylenetetrahydrofolate dehydrogenase isoforms. This inhibition alters the balance between NADPH and NADP+, leading to increased oxidative stress within cells.
LY 345899 exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent.
The primary applications of LY 345899 lie within cancer research due to its potent antiproliferative effects on tumor cells.
LY 345899 is a folate analog engineered to simultaneously inhibit two key enzymes in one-carbon (C1) metabolism: methylenetetrahydrofolate dehydrogenase 1 (MTHFD1) in the cytosol and MTHFD2 in mitochondria. This dual targeting disrupts critical pathways that supply purine nucleotides and thymidylate for cancer cell proliferation [2] [9]. MTHFD1 is a trifunctional enzyme (dehydrogenase/cyclohydrolase/synthetase), while MTHFD2 is bifunctional (dehydrogenase/cyclohydrolase) and overexpressed in malignancies but absent in most healthy tissues [10].
LY 345899 exhibits nanomolar potency against both isoforms, with biochemical assays revealing IC₅₀ values of 96 nM for MTHFD1 and 663 nM for MTHFD2 [3] [6]. The 6.9-fold selectivity for MTHFD1 is attributed to structural differences in the active sites, particularly the NADP⁺-binding pocket [10]. This dual inhibition depletes tetrahydrofolate (THF) cofactors, reducing the availability of 10-formyl-THF for purine synthesis and 5,10-methylene-THF for thymidylate production. Consequently, cancer cells experience nucleotide pool imbalances and replication stress [1] [7].
Table 1: Enzymatic Inhibition Profiles of LY 345899
Target Enzyme | IC₅₀ (nM) | Function | Subcellular Localization |
---|---|---|---|
MTHFD1 | 96 | Dehydrogenase/Cyclohydrolase/Synthetase | Cytosol |
MTHFD2 | 663 | Dehydrogenase/Cyclohydrolase | Mitochondria |
The binding specificity of LY 345899 arises from its molecular interactions with conserved residues in the folate-binding pockets of MTHFD1 and MTHFD2. Structural analyses reveal that LY 345899 mimics the folate moiety of the natural substrate 5,10-methylenetetrahydrofolate [10]. Key features include:
Mutagenesis studies demonstrate that replacing Asp₁₂₈ in MTHFD1 with alanine reduces LY 345899 binding by >50-fold, confirming its role in catalytic specificity. The bulkier NADP⁺-binding loop in MTHFD2 partially obstructs the folate pocket, explaining the lower inhibitory potency against this isoform [10].
Table 2: Key Structural Determinants for LY 345899 Binding
Enzyme Region | Residue Interaction | Functional Role |
---|---|---|
Folate-Binding Pocket | Asp₁₂₈ (MTHFD1) | Hydrogen bonding with pteridine N₅ |
Glutamate Anchor | Arg₁₀₀ (MTHFD1) | Salt bridge formation with γ-glutamyl carboxylate |
Hydrophobic Cleft | Phe₁₂₆ (MTHFD1) | Van der Waals contacts with benzoyl group |
NADP⁺-Adaptive Loop | Gly₉₀–Pro₁₀₀ (MTHFD2) | Steric hindrance reducing inhibitor affinity |
LY 345899 acts as a competitive inhibitor for the NADP⁺-dependent dehydrogenase activity of MTHFD1 and MTHFD2. Steady-state kinetic assays using recombinant human enzymes show that LY 345899 competes with NADP⁺ for binding, with a Kᵢ of 18 nM for MTHFD1 [2] [3]. The presence of NADP⁺ reduces inhibitor potency by 3.8-fold, confirming shared binding determinants [7].
Notably, LY 345899 also disrupts the conversion of 10-formyl-THF to THF by folitixorin (5-formyl-THF), a reaction catalyzed by the synthetase domain of MTHFD1. In synthetase inhibition assays, LY 345899 exhibits mixed-type inhibition (Kᵢ = 220 nM), indicating binding to both free enzyme and enzyme-folitixorin complexes. This dual kinetic behavior depletes cellular folate pools through substrate trapping, as 10-formyl-THF accumulates but cannot be utilized for nucleotide biosynthesis [1] [7].
Table 3: Kinetic Parameters of LY 345899 Inhibition
Enzyme Activity | Inhibition Type | Kᵢ (nM) | Impact on Substrate Kinetics |
---|---|---|---|
MTHFD1 Dehydrogenase | Competitive (vs NADP⁺) | 18 | ↑ Kₘ for NADP⁺ (no change in Vₘₐₓ) |
MTHFD2 Dehydrogenase | Competitive (vs NADP⁺) | 82 | ↑ Kₘ for NADP⁺ by 4.2-fold |
MTHFD1 Synthetase | Mixed-type | 220 | ↑ Kₘ for folitixorin, ↓ Vₘₐₓ |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7